molecular formula C13H8BrF2NO B5675782 3-bromo-N-(2,4-difluorophenyl)benzamide

3-bromo-N-(2,4-difluorophenyl)benzamide

Cat. No. B5675782
M. Wt: 312.11 g/mol
InChI Key: IHHWPXRDBQODBS-UHFFFAOYSA-N
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Description

Introduction 3-bromo-N-(2,4-difluorophenyl)benzamide is a compound of interest due to its structural and chemical properties, contributing to various potential applications in chemistry and material sciences. While specific information on this compound is limited, related structures provide insight into its characteristics and synthesis approaches.

Synthesis Analysis The synthesis of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, is achieved through reactions involving commercial bromobenzoic acid and difluorophenylmethanamine, leading to high yields and providing a potential synthesis pathway for the target compound (Polo et al., 2019).

Molecular Structure Analysis Crystal structure analyses of related compounds show monoclinic systems with specific space groups, indicating potential similarities in the crystalline structure of 3-bromo-N-(2,4-difluorophenyl)benzamide. Such structures involve hydrogen-bonding and intermolecular interactions critical for understanding the compound's molecular framework (Suchetan et al., 2016).

properties

IUPAC Name

3-bromo-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHWPXRDBQODBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2,4-difluorophenyl)benzamide

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